

An In-depth Technical Guide to the Molecular Structure of Diethyl L-cystinate

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Compound of Interest

Compound Name: Diethyl L-cystinate

Cat. No.: B1588165

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Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of **diethyl L-cystinate**. **Diethyl L-cystinate** is the diethyl ester derivative of L-cystine, a dimeric amino acid formed by the oxidation of two cysteine molecules. This document details its chemical identifiers, summarizes key quantitative data, and provides exemplary experimental protocols for its synthesis and characterization by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Furthermore, this guide visualizes the biosynthetic pathway of its parent amino acid, L-cysteine, and outlines a typical experimental workflow for its preparation and analysis, offering a valuable resource for professionals in chemical research and drug development.

Molecular Structure and Chemical Identifiers

Diethyl L-cystinate is structurally characterized by two L-cysteine units linked via a disulfide bond, with the carboxyl groups of each cysteine residue esterified with an ethyl group.^[1] This esterification modifies the polarity and reactivity of the parent molecule, L-cysteine.

The key identifiers and structural details are summarized in the table below.

Identifier	Value	Reference
IUPAC Name	ethyl (2R)-2-amino-3-[[[(2R)-2-amino-3-ethoxy-3-oxopropyl]disulfanyl]propanoate	[2]
Synonyms	L-Cystine, diethyl ester; (2R,2'R)-Diethyl 3,3'-disulfanediyldis(2-aminopropanoate)	[2]
CAS Number	583-89-1	[2]
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₄ S ₂	[2]
Canonical SMILES	CCOC(=O)--INVALID-LINK--OCC)N">C@HN	[2]

Physicochemical Properties

The physicochemical properties of **diethyl L-cystinate** and its common dihydrochloride salt form are crucial for its handling, formulation, and application in research settings.

Property	Value	Notes	Reference
Molecular Weight	296.4 g/mol	For the free base form.	[2][3]
Molecular Weight	369.33 g/mol	For the dihydrochloride salt.	[4][5]
Boiling Point	401.7°C at 760 mmHg	Data for the dihydrochloride salt.	[5]
Flash Point	196.7°C	Data for the dihydrochloride salt.	[5]
XLogP3	-0.3	A measure of lipophilicity.	[2][3]

Experimental Protocols

Synthesis of Diethyl L-cystinate Dihydrochloride

The most common method for preparing **diethyl L-cystinate** is through the Fischer esterification of L-cystine using ethanol in the presence of a strong acid catalyst, such as hydrogen chloride. The product is typically isolated as the dihydrochloride salt due to the presence of two basic amino groups.

Protocol: Fischer Esterification of L-Cystine

- **Reaction Setup:** Suspend L-cystine (1 molar equivalent) in absolute ethanol (approximately 10-15 mL per gram of L-cystine) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- **Acid Catalyst Addition:** Cool the suspension in an ice bath (0-5°C). Bubble dry hydrogen chloride gas through the suspension with vigorous stirring until the solution becomes saturated, or alternatively, add thionyl chloride (2.2 molar equivalents) dropwise.
- **Reflux:** After the addition of the acid catalyst, remove the ice bath and heat the reaction mixture to reflux (approximately 78°C). Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up and Isolation:** After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product. If precipitation is slow, the volume of ethanol can be reduced under reduced pressure.
- **Purification:** Collect the crude product, **diethyl L-cystinate** dihydrochloride, by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting material and by-products.
- **Drying:** Dry the purified white crystalline solid under vacuum to yield the final product. The identity and purity should be confirmed by NMR and MS analysis.

Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy is a fundamental technique for confirming the structure of **diethyl L-cystinate**. The spectrum for the dihydrochloride salt is typically recorded in a solvent like DMSO- d_6 or D_2O .^{[6][7]}

Expected ^1H NMR Signals (in DMSO- d_6):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~9.0	Broad Singlet	6H	$-\text{NH}_3^+$ protons
~4.3	Quartet	4H	$-\text{O}-\text{CH}_2-\text{CH}_3$ (Ethyl ester)
~4.2	Multiplet	2H	α -CH proton
~3.4	Multiplet	4H	β - CH_2 protons
~1.3	Triplet	6H	$-\text{O}-\text{CH}_2-\text{CH}_3$ (Ethyl ester)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

3.2.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound.

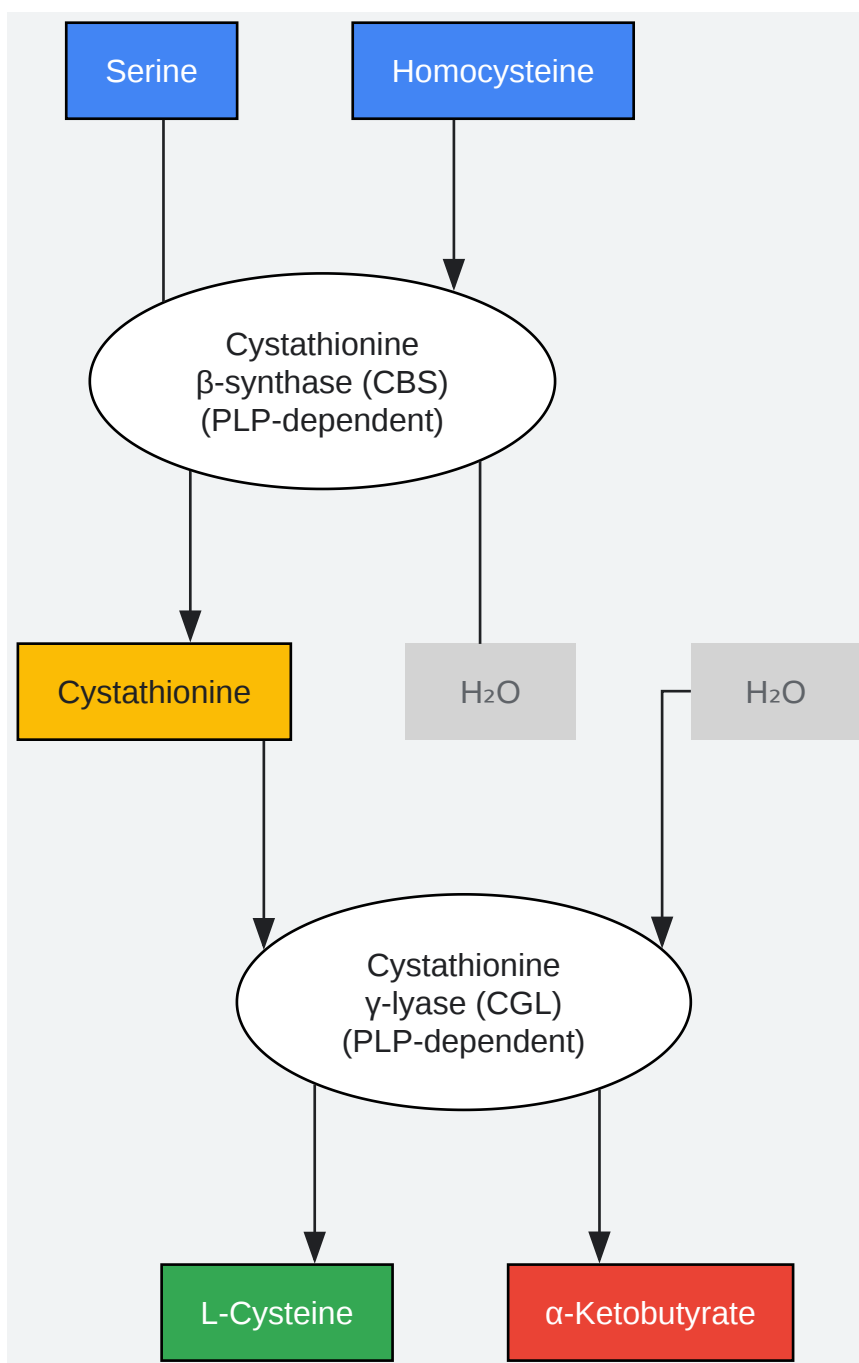
Protocol: ESI-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of **diethyl L-cystinate** dihydrochloride (approx. 0.1 mg/mL) in a suitable solvent system, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
- **Instrumentation:** Analyze the sample using an ESI-MS instrument operating in positive ion mode.
- **Data Acquisition:** Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

- Analysis: The expected primary ion to be observed is the protonated molecular ion $[M+H]^+$ at an m/z value corresponding to the molecular weight of the free base plus the mass of a proton (297.09 g/mol). Other adducts, such as $[M+Na]^+$, may also be present.

Biological Context and Experimental Workflow

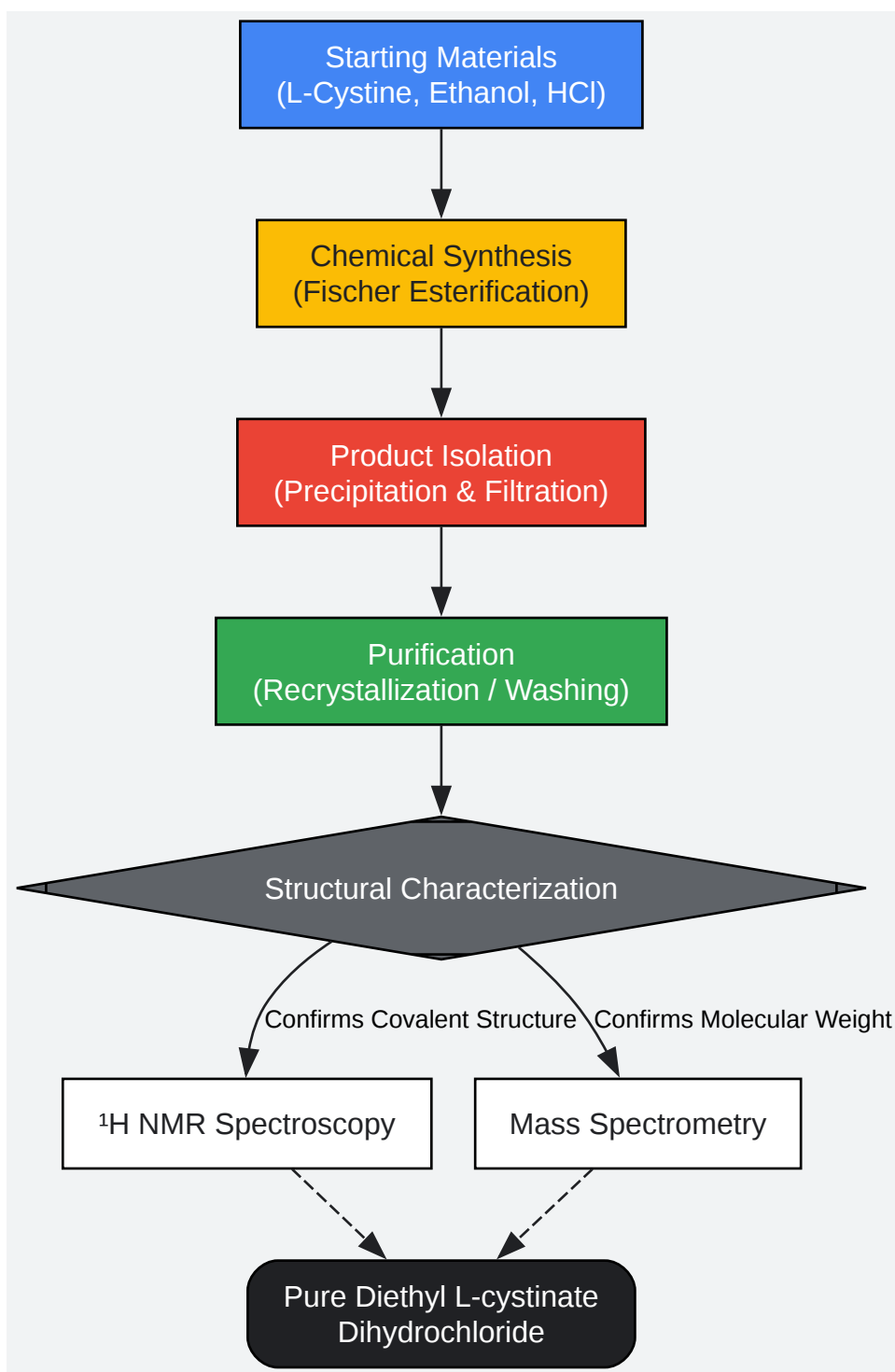
Diethyl L-cystinate serves as a protected, more lipophilic prodrug form of L-cysteine. The biological activity and metabolic fate are intrinsically linked to the metabolism of L-cysteine. A key pathway for L-cysteine biosynthesis in humans is the transsulfuration pathway.^{[8][9]}



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Caption: The transsulfuration pathway for L-cysteine biosynthesis.

The general workflow for producing and verifying a derivative like **diethyl L-cystinate** involves a logical sequence of synthesis followed by rigorous purification and multi-modal analytical characterization.



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Caption: General workflow for synthesis and characterization.

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